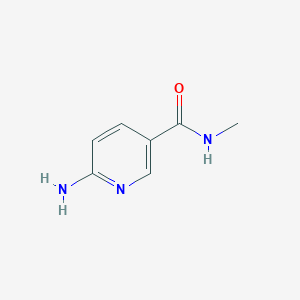

6-amino-N-methylpyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-amino-N-methylpyridine-3-carboxamide is a chemical compound with the molecular formula C7H9N3O. It is also known as 6-amino-N-methylnicotinamide. This compound is a derivative of nicotinamide and features an amino group at the 6th position and a methyl group attached to the nitrogen atom of the carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N-methylpyridine-3-carboxamide typically involves the reaction of 6-amino-3-pyridinecarboxylic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the carboxamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-amino-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has shown that derivatives of 6-amino-N-methylpyridine-3-carboxamide exhibit promising anticancer properties. A study synthesized a series of aminopyridinecarboxamide-based inhibitors, which were tested against human recombinant IKK-2 and IL-1β stimulated synovial fibroblasts. The results indicated that these compounds could effectively inhibit cell proliferation in various cancer cell lines, demonstrating their potential as therapeutic agents in cancer treatment .

2. Anti-inflammatory Properties

In addition to anticancer effects, compounds similar to this compound have been studied for their anti-inflammatory capabilities. The structure-activity relationship of these compounds has been explored, revealing that modifications to the pyridine ring can enhance their efficacy against inflammatory responses .

3. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study highlighted the effectiveness of aminopyridine derivatives against various bacterial strains, suggesting that this compound could be a lead compound for developing new antibacterial agents .

Agricultural Chemistry Applications

1. Plant Growth Regulators

Research indicates that derivatives of this compound can serve as plant growth regulators. These compounds have been shown to influence growth patterns, enhance flowering, and improve resistance to environmental stressors in several plant species .

2. Herbicides

The potential use of this compound as an herbicide has also been explored. Studies suggest that modifications to the carboxamide group can lead to increased herbicidal activity, making it a candidate for developing environmentally friendly weed control solutions .

Materials Science Applications

1. Supramolecular Chemistry

In materials science, this compound has been utilized in the formation of supramolecular structures. Research demonstrated the successful cocrystallization of this compound with various carboxylic acids, leading to the formation of novel supramolecular adducts with unique properties . These materials could have applications in drug delivery systems and nanotechnology.

2. Synthesis of Functional Materials

The compound is also involved in synthesizing functional materials with specific electronic or optical properties. Its ability to form stable complexes with metal ions has been leveraged to create materials suitable for electronic devices and sensors .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 6-amino-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxamide group can interact with receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

6-Methylpyridine-3-carboxamide: Similar structure but lacks the amino group at the 6th position.

6-Amino-3-pyridinecarbonitrile: Similar structure but contains a nitrile group instead of the carboxamide group.

Uniqueness

6-amino-N-methylpyridine-3-carboxamide is unique due to the presence of both an amino group and a methylated carboxamide group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Biological Activity

6-Amino-N-methylpyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N2O, featuring a pyridine ring with an amino group at the 6-position and a carboxamide group at the 3-position. This unique configuration allows for various interactions with biological targets, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This mechanism is crucial for compounds that aim to modulate metabolic pathways.

- Receptor Modulation : The carboxamide group interacts with receptor sites, influencing their function and leading to various biological effects. This interaction can affect signal transduction pathways within cells .

Antimicrobial Activity

Research indicates that derivatives of pyridine carboxamides, including this compound, exhibit notable antimicrobial properties. In a study evaluating various pyridine derivatives, compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against different bacterial strains .

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies demonstrated its effectiveness against various cancer cell lines, including cisplatin-resistant ovarian cancer cells. The compound exhibited promising IC50 values, indicating its potential as a lead compound in drug development for cancer therapy .

Case Studies and Research Findings

- Urease Inhibition : A study on pyridine carboxamide derivatives reported that certain compounds exhibited strong urease inhibition, which is essential for treating conditions like urinary tract infections. The most potent inhibitor identified had an IC50 value of 1.07 µM .

- Antimicrobial Efficacy : Another research highlighted the antibacterial activity of similar compounds against E. coli and Staphylococcus aureus, with MIC values indicating effective inhibition .

- Structure-Activity Relationship (SAR) : The SAR studies of pyridine derivatives revealed that modifications to the substituents significantly impacted their biological activities. For instance, the presence of electron-withdrawing groups enhanced the inhibitory potential against specific enzymes like urease .

Comparative Analysis

The following table summarizes the biological activities and structural features of selected compounds related to this compound:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Amino at position 6, carboxamide at 3 | Enzyme inhibition, anticancer activity |

| 6-Methylpyridine-3-carboxamide | Methyl substitution at position 6 | Moderate antibacterial activity |

| 6-Amino-3-pyridinecarbonitrile | Nitrile instead of carboxamide | Potential anticancer properties |

| 6-Amino-N-benzyl-N-methylpyridine-3-carboxamide | Benzyl substitution | Enhanced receptor interaction |

Properties

IUPAC Name |

6-amino-N-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-9-7(11)5-2-3-6(8)10-4-5/h2-4H,1H3,(H2,8,10)(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFADRQCVDIWFMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94924-86-4 |

Source

|

| Record name | 6-amino-N-methylpyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.